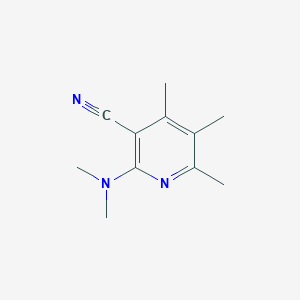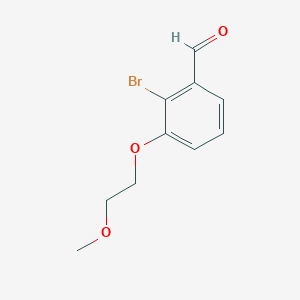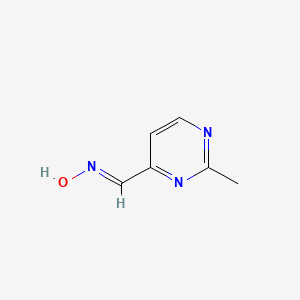
2-Methylpyrimidine-4-carbaldehyde oxime
Übersicht
Beschreibung
“2-Methylpyrimidine-4-carbaldehyde oxime” is a chemical compound with the molecular formula C6H7N3O and a molecular weight of 137.139 . It is a specialty product used for proteomics research .
Molecular Structure Analysis
The molecular structure of “2-Methylpyrimidine-4-carbaldehyde oxime” consists of a pyrimidine ring with a methyl group at the 2-position and an oxime group at the 4-position .Wissenschaftliche Forschungsanwendungen
Scientific Research Applications of 2-Methylpyrimidine-4-carbaldehyde Oxime
VEGFR-2 Inhibitors : A series of 4-aminopyrimidine-5-carbaldehyde oxime derivatives have been identified as potent VEGFR-2 inhibitors. This group of compounds has been found to have significant inhibitory activity, crucial in various therapeutic approaches (Huang et al., 2011).
Blood-Brain Barrier Penetration : 1-Methylpyridine-2-carbaldehyde oxime, a related compound, demonstrates efficient penetration through the blood-brain barrier in its prodrug form. This feature supports potential applications in drug delivery systems targeting the brain (Bodor, Roller, & Selk, 1978).
EGFR and ErbB-2 Tyrosine Kinase Inhibitors : Novel series of 4-aminopyrimidine-5-carbaldehyde oximes have been developed as dual inhibitors of EGFR and ErbB-2 tyrosine kinases. These compounds show promise in cancer treatment due to their inhibitory action on these critical enzymes (Xu et al., 2008).
Organophosphate Poisoning Therapy : Oximes, including derivatives like pyridine-4-carbaldehyde oxime, are used in the treatment of organophosphate poisoning. They interact with organophosphates to form compounds that are potentially more toxic than the organophosphate itself, offering a pathway for detoxification (Portmann et al., 1991).
QSAR Studies for Drug Design : Quantitative structure–activity relationship (QSAR) studies of 4-aminopyrimidine-5-carbaldehyde oxime derivatives have been conducted. These studies help in understanding the key features responsible for their potent VEGFR-2 inhibitory activity, aiding in the design of more effective drugs (Nekoei, Mohammadhosseini, & Pourbasheer, 2015).
Muscarinic Activity for Alzheimer's Disease : Research on 3‐Methyl‐1,2,3,4‐tetrahydropyrimidine‐5‐carbaldehyde O‐substituted oximes, similar in structure to 2-Methylpyrimidine-4-carbaldehyde oxime, has shown potential as muscarinic agonists for the treatment of Alzheimer's disease (Jung et al., 2001).
Single-Molecule Magnetic Behaviour : Certain oximes, like 1-methyl-1H-pyrrole-2-carbaldehyde oxime, have been used in the synthesis of high nuclearity {Mn(III)25} barrel-like clusters, exhibiting single-molecule magnetic behavior, which is significant in the field of molecular magnetism (Giannopoulos et al., 2014).
Zukünftige Richtungen
Oximes, including “2-Methylpyrimidine-4-carbaldehyde oxime”, have been reported with useful pharmaceutical properties, including compounds with antibacterial, anticancer, anti-arthritis, and anti-stroke activities . This suggests potential future directions for the use of “2-Methylpyrimidine-4-carbaldehyde oxime” in various therapeutic applications.
Eigenschaften
IUPAC Name |
(NE)-N-[(2-methylpyrimidin-4-yl)methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c1-5-7-3-2-6(9-5)4-8-10/h2-4,10H,1H3/b8-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOSNYDPUOFVCD-XBXARRHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CC(=N1)/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpyrimidine-4-carbaldehyde oxime | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-methyl-2-pyrrolidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1489610.png)
![2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol](/img/structure/B1489611.png)

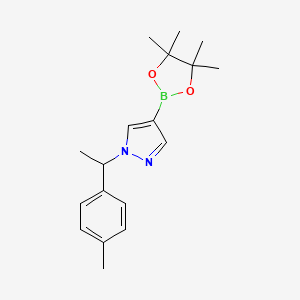
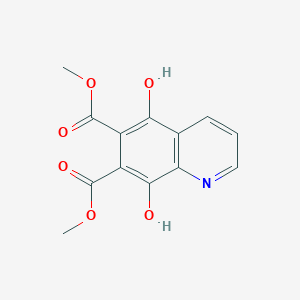
![Tert-butyl 8-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1489616.png)
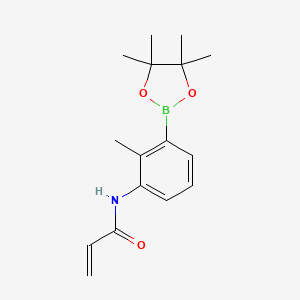
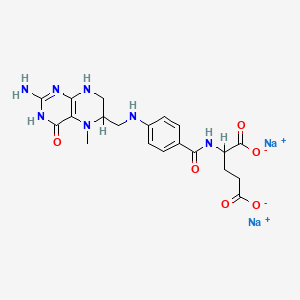
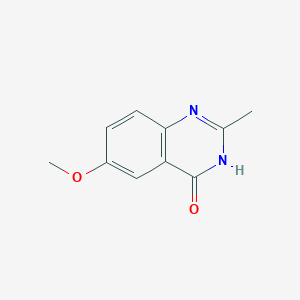
![1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1489623.png)
